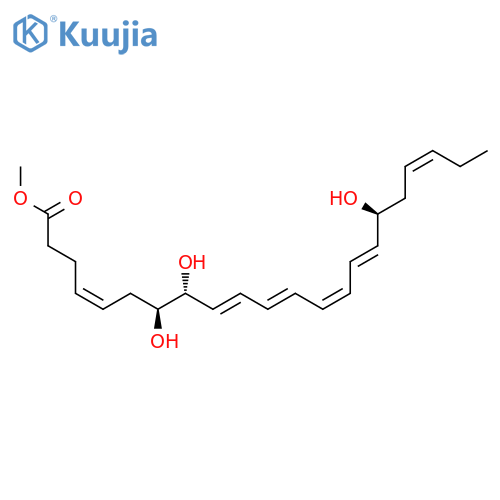Cas no 937738-63-1 (Resolvin D1 Methyl Ester)

Resolvin D1 Methyl Ester structure
商品名:Resolvin D1 Methyl Ester
Resolvin D1 Methyl Ester 化学的及び物理的性質
名前と識別子
-
- RvD1-ME
- ResolvinD1MethylEster
- RvD1-methyl ester
- Resolvin D1 methyl ester
- GTPL5555
- Q27088649
- methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate
- DA-67162
- 937738-63-1
- SCHEMBL23347491
- AKOS040755658
- HY-128031
- CS-0094997
- Resolvin D1 Methyl Ester
-
- インチ: 1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1
- InChIKey: WUKVAFWBFGABJN-ZXQGQRHTSA-N
- ほほえんだ: O[C@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CC)O)O)C/C=C\CCC(=O)OC
計算された属性
- せいみつぶんしりょう: 390.24062418g/mol
- どういたいしつりょう: 390.24062418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 15
- 複雑さ: 570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 6
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 87
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 562.1±50.0 °C at 760 mmHg
- フラッシュポイント: 185.4±23.6 °C
- じょうきあつ: 0.0±3.5 mmHg at 25°C
Resolvin D1 Methyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Resolvin D1 Methyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | R144715-0.5mg |
Resolvin D1 Methyl Ester |
937738-63-1 | 0.5mg |
$ 815.00 | 2022-06-03 | ||
| TRC | R144715-2.5mg |
Resolvin D1 Methyl Ester |
937738-63-1 | 2.5mg |
$3605.00 | 2023-05-17 | ||
| TRC | R144715-.5mg |
Resolvin D1 Methyl Ester |
937738-63-1 | 5mg |
$988.00 | 2023-05-17 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66702-50ug |
Resolvin D1 methyl ester |
937738-63-1 | 98% | 50ug |
¥7377.00 | 2023-09-08 | |
| TRC | R144715-25mg |
Resolvin D1 Methyl Ester |
937738-63-1 | 25mg |
$ 29000.00 | 2023-09-06 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66702-25ug |
Resolvin D1 methyl ester |
937738-63-1 | 98% | 25ug |
¥4040.00 | 2023-09-08 | |
| TRC | R144715-1mg |
Resolvin D1 Methyl Ester |
937738-63-1 | 1mg |
$1636.00 | 2023-05-17 | ||
| TRC | R144715-5mg |
Resolvin D1 Methyl Ester |
937738-63-1 | 5mg |
$6831.00 | 2023-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R913143-50μg |
Resolvin D1 methyl ester |
937738-63-1 | 98% | 50μg |
¥13,298.00 | 2022-08-31 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66702-10ug |
Resolvin D1 methyl ester |
937738-63-1 | 98% | 10ug |
¥1764.00 | 2023-09-08 |
Resolvin D1 Methyl Ester 関連文献
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
937738-63-1 (Resolvin D1 Methyl Ester) 関連製品
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
